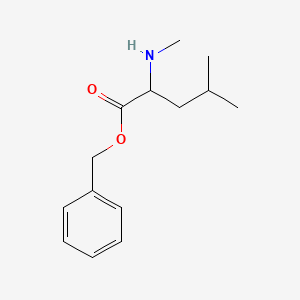

Benzyl methyl-l-leucinate

Description

Contextualization within Amino Acid Chemistry and Derivative Utility

Amino acids are the fundamental building blocks of proteins and are central to the chemistry of life. Beyond their biological roles, their derivatives are indispensable in organic synthesis. The modification of amino acids into esters, such as methyl esters, and the introduction of protecting groups like the N-benzyl group are common strategies to enhance their utility in chemical reactions. nih.govnih.gov

Esterification of the carboxylic acid moiety, for instance, protects it from unwanted reactions and can improve the solubility of the amino acid in organic solvents, facilitating its use in a wider range of reaction conditions. nih.govscirp.org The N-benzyl group serves as a protecting group for the amino functional group, preventing its interference in reactions targeting other parts of the molecule. This protection is crucial for achieving specific chemical transformations with high yields and selectivity. chemimpex.com The combination of these modifications in Benzyl (B1604629) methyl-L-leucinate creates a stable and versatile building block for complex molecular construction.

Significance as a Chiral Synthon and Building Block in Complex Molecular Architectures

One of the most critical features of Benzyl methyl-L-leucinate is its inherent chirality, originating from the L-leucine backbone. researchgate.net Chirality, or "handedness," is a fundamental property in many biologically active molecules, where only one of a pair of enantiomers (mirror-image isomers) exhibits the desired therapeutic effect. The use of chiral synthons—pre-existing chiral molecules—is a powerful strategy in asymmetric synthesis to construct complex molecules with specific stereochemistry. researchgate.net

This compound serves as an excellent chiral synthon, allowing chemists to introduce a defined stereocenter into a target molecule. This is particularly important in the synthesis of pharmaceuticals and other bioactive compounds where precise three-dimensional arrangement of atoms is critical for function. chemimpex.comchemimpex.com Its application extends to the synthesis of peptides, where the stereochemical integrity of each amino acid residue must be maintained. chemimpex.comchemimpex.com The benzyl group can also influence the stereochemical outcome of reactions at adjacent centers, further enhancing its utility as a chiral building block.

Evolution of Research Trajectories for L-Leucine Esters and N-Benzyl Derivatives

The study of L-leucine esters and their N-benzyl derivatives has evolved significantly over the years. Initial research focused on their fundamental roles in peptide synthesis, where they served as protected amino acid units. orgsyn.org Traditional methods for their synthesis, such as the Fischer-Speier esterification, have been refined to improve efficiency and reduce racemization. unimi.it

More recent research has expanded into new areas. For example, there is a growing interest in using these derivatives in the synthesis of non-peptidic complex molecules and natural products. nih.gov Researchers are exploring novel catalytic methods for their synthesis and functionalization, including enzymatic and microwave-assisted approaches. scirp.orgacs.org Furthermore, the unique properties of these derivatives are being leveraged in materials science for the development of biodegradable polymers and in medicinal chemistry for creating prodrugs with enhanced bioavailability. chemimpex.comresearchgate.net The ongoing exploration of L-leucine esters and N-benzyl derivatives continues to uncover new applications and synthetic strategies, highlighting their enduring importance in organic chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H21NO2 |

|---|---|

Molecular Weight |

235.32 g/mol |

IUPAC Name |

benzyl 4-methyl-2-(methylamino)pentanoate |

InChI |

InChI=1S/C14H21NO2/c1-11(2)9-13(15-3)14(16)17-10-12-7-5-4-6-8-12/h4-8,11,13,15H,9-10H2,1-3H3 |

InChI Key |

CXFYAORPHAAFTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)OCC1=CC=CC=C1)NC |

Origin of Product |

United States |

Stereochemical Control and Chiral Purity in Benzyl Methyl L Leucinate Chemistry

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For derivatives of L-leucine, this involves maintaining the integrity of the pre-existing stereocenter at the alpha-carbon while introducing new functional groups.

Dynamic Kinetic Resolution (DKR) is a powerful strategy to convert a racemic mixture entirely into a single desired enantiomer, thereby achieving a theoretical yield of 100%. This process involves the rapid racemization of the starting material, allowing the slower, stereoselective reaction to continuously draw from the racemic pool and convert it into a single enantiomeric product.

In the context of amino acid esters, DKR can be applied to the synthesis of N-alkylated derivatives. nih.gov A lipase-catalyzed DKR of PEGylated N-alkyl amino esters has been reported, which allows for the preparation of a wide range of enantiomerically enriched N-alkyl unnatural amino acids with yields up to 98% and enantiomeric excess (ee) up to 99%. nih.gov This method takes advantage of the improved solubility and reactivity of PEGylated esters in aqueous conditions, making the process efficient and scalable. nih.gov Another approach involves the asymmetric synthesis of β-amino-α-hydroxy esters via a ruthenium-catalyzed DKR-asymmetric transfer hydrogenation, which provides high diastereo- and enantioselectivity. nih.gov While not directly applied to Benzyl (B1604629) methyl-l-leucinate, these principles demonstrate the potential of DKR in synthesizing complex chiral amino acid derivatives with high stereochemical control.

The use of chiral catalysts and ligands is fundamental to achieving high enantioselectivity in asymmetric synthesis. These molecules create a chiral environment that favors the formation of one enantiomer over the other.

In the synthesis of axially chiral biaryl amino alcohols, N-heterocyclic carbene (NHC) catalysis has been employed in an atropoenantioselective acylation, showcasing the power of organocatalysis in creating chiral molecules. nih.gov For the functionalization of C-H bonds, chiral dirhodium catalysts like Rh₂(S)-PTTL)₄ have demonstrated high diastereoselectivity (91-95% de) and enantioselectivity (95-98% ee) in reactions involving benzyl silyl (B83357) ethers. organic-chemistry.org The choice of catalyst is crucial, as other catalysts like Rh₂(S)-DOSP)₄ showed poor enantioselectivity for the same substrates. organic-chemistry.org

Furthermore, molybdenum-catalyzed asymmetric amination of α-hydroxy esters to produce N-protected unnatural α-amino acids highlights the importance of a combination of a chiral molybdenum-complex and a chiral phosphoric acid to achieve asymmetry. nih.gov The chiral environment of the molybdenum catalyst was found to be critical in controlling the stereoselectivity of the reaction. nih.gov These examples underscore the necessity of carefully selecting the chiral catalyst and ligands to direct the stereochemical outcome of a reaction.

Diastereoselective Control in Reaction Pathways

When a molecule contains more than one stereocenter, diastereoselective control becomes crucial. In the synthesis of L-leucine derivatives, this can involve the creation of a new stereocenter with a specific configuration relative to the existing one at the alpha-carbon.

One approach to achieving diastereoselective control is through the use of chiral auxiliaries. For instance, the synthesis of L-leucine selectively labeled in either diastereotopic methyl group was achieved by the alkylation of a propionylated Evans' auxiliary or by the diastereoselective conjugate addition of a labeled organocopper reagent to a crotonate tethered to a chiral sultam. rsc.org The latter method proved to be highly efficient, affording the desired product with >98% diastereomeric excess (de). rsc.org

Another strategy involves the diastereoselective reduction of a precursor molecule. The asymmetric synthesis of anti-β-amino-α-hydroxy esters has been achieved through the dynamic kinetic resolution of β-amino-α-keto esters, where both stereocenters are set during the reduction from a racemic starting material. nih.gov

Preservation of Stereointegrity during Functional Group Transformations

Once a chiral molecule with the desired stereochemistry has been synthesized, it is crucial to preserve its stereointegrity during subsequent chemical modifications. Racemization, the formation of an equal mixture of enantiomers from a pure one, is a significant concern, particularly in the synthesis of amino acid esters.

The esterification of amino acids is a common transformation where racemization can occur, especially under harsh reaction conditions. For example, the Fischer–Speier esterification of amino acids with benzyl alcohol using hazardous solvents like benzene (B151609) or carbon tetrachloride can lead to racemization if solvents with high boiling water azeotropes, such as toluene, are used. researchgate.net To avoid this, greener solvents like 2-methyltetrahydrofuran (B130290) (Me-THF) have been successfully employed to produce enantiomerically pure amino acid benzyl esters. researchgate.net Chiral High-Performance Liquid Chromatography (HPLC) analysis is often used to confirm that the products are formed without racemization. researchgate.net

Methods for Chiral Purity Determination in Research Contexts

Accurate determination of chiral purity is essential to validate the success of an asymmetric synthesis. Several analytical techniques are employed for this purpose, with chiral HPLC being one of the most powerful and widely used methods.

Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (CHIROBIOTIC T), are particularly effective for resolving the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com These columns are compatible with both organic and aqueous mobile phases, making them versatile for a wide range of polar and ionic compounds. sigmaaldrich.com The separation of N-blocked amino acid derivatives, including N-benzoyl-leucine, has been demonstrated on various CHIROBIOTIC columns.

The choice of mobile phase is critical for achieving good separation. A typical mobile phase for chiral HPLC consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. The enantioselectivity can often be enhanced by adjusting the concentration of the organic modifier.

Below is a table summarizing typical chiral HPLC conditions for the analysis of leucine (B10760876) derivatives, demonstrating the type of data generated in research contexts.

| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) |

| D,L-Leucine | CHIROBIOTIC T | H₂O/MeOH (40/60 v/v) | - | - | L: < D |

| N-Benzoyl-leucine β-naphthylamide | Ristocetin A | Not Specified | - | - | k'1: 3.03, α: 1.26, Rs: 1.55 |

| N-Benzoyl-valine | Ristocetin A | Not Specified | - | - | k'1: 1.81, α: 1.23, Rs: 3.23 |

Data sourced from publicly available research and databases. k'1 refers to the retention factor of the first eluting enantiomer, α is the selectivity factor, and Rs is the resolution factor.

Reactivity Profiles and Mechanistic Investigations of Benzyl Methyl L Leucinate

Nucleophilic Reactivity at the Amine and Ester Centers

Benzyl (B1604629) methyl-L-leucinate possesses two primary centers for nucleophilic attack: the primary amine group and the carbonyl carbon of the benzyl ester. The reactivity of these sites is influenced by both electronic and steric factors.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. This nucleophilicity is central to its role in peptide bond formation, where it attacks an activated carboxyl group of another amino acid. The reactivity of this amine can be modulated by the pH of the reaction medium. In acidic conditions, the amine group is protonated to form an ammonium salt, which significantly diminishes its nucleophilic character. Conversely, in basic conditions, the free amine is present, enhancing its nucleophilicity. Competition between O-alkylation and N-alkylation can occur during the synthesis of amino acid esters, highlighting the inherent nucleophilicity of the amine group.

The ester carbonyl group, while less reactive than an acid chloride or anhydride, is also susceptible to nucleophilic attack. The electrophilicity of the carbonyl carbon is influenced by the electron-withdrawing effect of the two oxygen atoms. Nucleophiles can attack this carbon, leading to cleavage of the ester bond. For instance, hydrolysis of the benzyl ester can be achieved under mild conditions with aqueous sodium hydroxide. Additionally, the weak benzylic C–O bond allows for the cleavage of benzyl esters via catalytic hydrogenolysis. This differential reactivity allows for the selective deprotection of either the N-terminus or the C-terminus in peptide synthesis. The choice of protecting groups and reaction conditions is crucial to control which functional group reacts.

Table 1: Comparison of Nucleophilic Reactivity at Amine and Ester Centers

| Functional Group | Nucleophilic Atom | Key Reactive Properties | Factors Influencing Reactivity | Typical Reactions |

| Primary Amine | Nitrogen | Strong nucleophile due to lone pair of electrons. | pH (protonation reduces nucleophilicity), steric hindrance from the isobutyl side chain. | N-acylation, peptide bond formation, alkylation. |

| Benzyl Ester | Carbonyl Carbon | Electrophilic center susceptible to nucleophilic attack. | Steric hindrance from the benzyl and isobutyl groups, nature of the attacking nucleophile. | Hydrolysis (saponification), aminolysis, reduction. |

Participation in Peptide Bond Formation and Oligomerization

The dual functionality of Benzyl methyl-L-leucinate, possessing both a nucleophilic amine and an electrophilic ester, makes it a key building block in the synthesis of peptides and polypeptides.

Solution-Phase Peptide Synthesis Methodologies

In solution-phase peptide synthesis, this compound can serve as the C-terminal amino acid residue. The benzyl ester group effectively protects the carboxylic acid from unwanted reactions while the amine group is available to react with an N-protected and activated amino acid. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a common approach in solution-phase synthesis. Here, the N-terminus of the growing peptide chain is protected by a Boc group, and the C-terminus is protected as a benzyl ester. The Boc group can be removed with a mild acid like trifluoroacetic acid (TFA), freeing the amine for the next coupling step. The benzyl ester is stable to these acidic conditions and is typically removed at the end of the synthesis by catalytic hydrogenolysis. This orthogonal protection scheme allows for the stepwise elongation of the peptide chain in a controlled manner. Group-Assisted Purification (GAP) chemistry is another solution-phase method that avoids traditional chromatography by using a protective group that facilitates purification by extraction. nih.gov

Chemoenzymatic Polymerization and Peptide Synthesis

Chemoenzymatic peptide synthesis utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds in a highly stereoselective manner. This method often proceeds in aqueous solutions under mild conditions and can eliminate the need for side-chain protecting groups. Amino acid esters, including benzyl esters, are commonly used as substrates in these reactions. The enzyme facilitates the aminolysis of the ester group, leading to peptide bond formation. For example, papain has been used to catalyze the polymerization of amino acid esters. The efficiency of chemoenzymatic polymerization can be influenced by the nature of the ester group, with benzyl esters sometimes enhancing the substrate affinity for the enzyme. This approach offers a greener alternative to purely chemical synthesis methods by reducing the use of organic solvents and harsh reagents. acs.orgnih.govnih.gov

Reactivity in Specific Organic Transformations

Beyond peptide synthesis, the functional groups in this compound allow it to participate in a variety of other organic reactions.

Condensation Reactions with Aldehydes

The primary amine of this compound can undergo condensation reactions with aldehydes to form imines, also known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The formation of the imine is often reversible and can be catalyzed by either acid or base. These condensation reactions are fundamental in various synthetic transformations and can be used to introduce new functionalities to the amino acid derivative.

N-Acylation Reactions

N-acylation is the process of adding an acyl group to the nitrogen atom of the amine. This is a fundamental reaction in peptide bond formation but is also used to introduce a wide range of other functionalities. Acylating agents such as acid chlorides, anhydrides, or activated esters can be used to acylate the amine of this compound. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acylating agent. These reactions are typically high-yielding and are crucial for the synthesis of various modified amino acid derivatives and peptidomimetics.

Table 2: Summary of Specific Organic Transformations

| Reaction Type | Reactant(s) | Functional Group Involved | Product Type |

| Condensation | Aldehyde | Primary Amine | Imine (Schiff base) |

| N-Acylation | Acid chloride, Anhydride, Activated ester | Primary Amine | N-acylated amino acid ester |

Elucidation of Reaction Mechanisms

The determination of a reaction mechanism is a multifaceted process that combines empirical data with theoretical calculations. For this compound, researchers have sought to map out the energetic landscapes of its transformations and identify the key intermediates and transition states that dictate the reaction outcomes.

Experimental Mechanistic Studies (e.g., Kinetic Isotope Effects)

Experimental techniques provide foundational data for postulating and verifying reaction mechanisms. Among these, the kinetic isotope effect (KIE) stands out as a powerful tool for probing the nature of bond-breaking and bond-forming steps in the rate-determining stage of a reaction. The KIE is the change in the rate of a reaction when an atom in the reactants is replaced by one of its heavier isotopes.

While specific KIE studies exclusively focused on this compound are not extensively documented in the public domain, the principles of KIE can be applied to understand its potential reactivity. For instance, in reactions involving the cleavage of a C-H bond at the benzylic position, substituting hydrogen with deuterium (a heavier isotope) would be expected to decrease the reaction rate. The magnitude of this primary KIE (kH/kD) can provide information about the symmetry of the transition state.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can also offer valuable mechanistic insights. For example, isotopic labeling at the carbonyl carbon of the ester group could help elucidate the nature of the transition state during nucleophilic acyl substitution reactions.

It is important to note that the interpretation of KIE data requires careful consideration of the reaction conditions and potential changes in mechanism.

Computational Modeling of Reaction Pathways and Transition States

In concert with experimental work, computational chemistry provides a theoretical framework for visualizing and quantifying the energetic details of reaction mechanisms. Techniques such as Density Functional Theory (DFT) and ab initio methods are employed to model the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, most importantly, transition states.

For this compound, computational modeling could be used to investigate various potential reaction pathways, such as hydrolysis, transesterification, or reactions at the benzylic position. By calculating the activation energies associated with different proposed mechanisms, researchers can predict the most likely reaction pathway under specific conditions.

These computational models can also provide detailed geometric information about the transition state structures. This information is invaluable for understanding the stereochemical outcome of a reaction and for designing catalysts that can stabilize a desired transition state, thereby increasing the reaction rate and selectivity. For example, modeling the transition state of an enzymatic reaction involving this compound could reveal key interactions within the enzyme's active site.

Derivatives and Analogues of Benzyl Methyl L Leucinate: Synthesis and Chemical Properties

N-Substituted Leucine (B10760876) Esters

The amino group of leucine esters, including benzyl (B1604629) methyl-L-leucinate, provides a reactive site for the introduction of various functional groups, leading to the formation of N-acyl, N-alkyl, and N-vinylbenzyl derivatives. These substitutions significantly alter the chemical properties of the parent molecule, influencing its reactivity, polarity, and potential for further chemical transformations.

N-Acyl, N-Alkyl, and N-Vinylbenzyl Derivatives

N-acylation of leucine esters can be achieved through reactions with acylating agents such as acid anhydrides. For instance, N-acyl-D,L-leucine can be prepared by reacting D,L-leucince with an organic acid anhydride in an alkaline system google.com. The resulting N-acyl-leucine can then be esterified to yield the corresponding N-acyl-leucine ester google.com. A series of N-benzoyl amino esters have been synthesized by a coupling reaction between a benzoic acid derivative and a methyl ester amino acid scielo.org.mx.

N-alkylation of α-amino methyl esters can be performed via reductive alkylation chimia.ch. This method has been utilized for the benzylation of various α-amino methyl ester hydrochlorides chimia.ch. Another approach involves the use of sodium hydride and methyl iodide for the N-methylation of N-acyl and N-carbamoyl amino acids monash.edu. A sustainable method for the direct N-alkylation of unprotected amino acids with alcohols has also been developed nih.gov.

N-vinylbenzyl derivatives of L-leucine have been synthesized through the reaction of L-leucine ethyl ester with formylstyrenes oup.com. This reaction yields N-vinylbenzyl-L-leucine ethyl esters, which are versatile monomers for polymerization oup.com. Further chemical transformations of these derivatives can produce a variety of N-vinylbenzyl-L-leucine derivatives, including N-methyl-L-leucine and L-leucinol derivatives oup.com. A general synthetic pathway to vinyl monomers derived from amino acids, including leucine, involves the reaction of the amino acid with 3-vinylbenzaldehyde nih.gov.

| Derivative Type | Synthetic Method | Starting Materials | Key Reagents |

| N-Acyl | Acylation and Esterification | D,L-leucine | Organic acid anhydride, Alcohol |

| N-Alkyl | Reductive Alkylation | α-amino methyl ester hydrochlorides | Aldehydes |

| N-Vinylbenzyl | Reaction with Formylstyrenes | L-leucine ethyl ester | o- or p-formylstyrene |

Quaternary Ammonium Leucine-Based Surfactant Synthesis

Quaternary ammonium derivatives of leucine esters, which exhibit surfactant properties, can be synthesized in a multi-step process. This synthesis is exemplified by the preparation of benzyldimethyl ammonium salts of L-leucine esterified with fatty acids of varying lengths (C10, C12, and C14) nih.gov.

The synthesis commences with the esterification of L-leucine with the corresponding long-chain alcohol to produce O-acyl leucine derivatives nih.gov. Subsequently, a benzyl group is introduced to the amino group via reductive amination, which involves the formation of an imine followed by its reduction nih.gov. The final step is the methylation of the resulting N-benzyl secondary amine of the O-acyl amino acid to yield the quaternary ammonium salt nih.gov.

These leucine-based cationic surfactants have been characterized for their physicochemical properties, including their critical micelle concentration (CMC) nih.gov. The introduction of an N-benzyl group increases the hydrophobicity and steric hindrance of the polar head, leading to lower CMC values compared to their N-methylated counterparts nih.gov.

| Step | Reaction | Reactants | Product |

| 1 | Esterification | L-leucine, Fatty alcohol (C10, C12, C14) | O-acyl leucine derivatives |

| 2 | Reductive Amination | O-acyl leucine derivative, Benzaldehyde | N-benzyl secondary amine of O-acyl leucine |

| 3 | Methylation | N-benzyl secondary amine of O-acyl leucine | Benzyl quaternary ammonium leucine-based surfactant |

Dipeptide and Oligopeptide Derivatives

Benzyl methyl-L-leucinate and related leucine esters are valuable building blocks in peptide synthesis, enabling the formation of dipeptide and oligopeptide chains with specific sequences and properties.

Leucyl-Leucine Methyl Ester and its Photoreactive Caged Analogues

The dipeptide L-leucyl-L-leucine methyl ester (Leu-Leu-OMe) can be functionalized with photoreactive "caging" groups. These caged compounds are designed to release the active dipeptide upon irradiation with light nih.govnih.gov. The synthesis of such compounds involves attaching a photolabile protecting group to the N-terminus of the dipeptide.

Two examples of such caging groups are the trans-o-hydroxycinnamoyl group and the o-nitrobenzyl group nih.govnih.gov. The synthesis involves coupling these photoreactive moieties to Leu-Leu-OMe. The resulting caged compounds exhibit distinct photochemical properties. The o-nitrobenzyl derivative releases Leu-Leu-OMe rapidly upon irradiation, while the trans-o-hydroxycinnamoyl derivative releases the dipeptide at a much slower rate nih.gov. All the synthesized derivatives showed absorption at wavelengths longer than the UVB region nih.gov.

| Caging Group | Photorelease Rate |

| trans-o-hydroxycinnamoyl | Slow |

| o-nitrobenzyl | Fast |

Alpha-/Beta-Mixed Peptides Incorporating L-Leucine Esters

The synthesis of peptides containing both α- and β-amino acid residues, known as α-/β-mixed peptides, has been explored using L-leucine esters as precursors. A key step in this process is the conversion of an α-amino acid to its β-amino acid analogue.

For instance, Boc-protected α-L-leucine can be converted to the corresponding β-methyl-ester derivative using the Arndt–Eistert method mdpi.commtu.edu. This method is advantageous as it proceeds without racemization, thus preserving the stereochemistry of the chiral center mdpi.commtu.edu. Following the deprotection of the Boc group, the resulting β-methyl-ester can be coupled with N-protected α-amino acids to form short α-/β-mixed peptides mdpi.com. This approach has been used to synthesize novel peptides such as N(Boc)-Gly-β-Leu–OCH₃, N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃, and N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ mdpi.comnih.gov.

Polymerizable Leucine Derivatives

Leucine and its esters can be chemically modified to introduce polymerizable functionalities, such as vinyl groups. These monomers can then be used to synthesize polymers with chiral pendant groups derived from the amino acid.

The synthesis of a chiral monomer containing L-leucine has been achieved by reacting L-leucine with methacryloyl chloride in the presence of sodium hydroxide researchgate.net. This reaction yields poly(2-(Methacryloyloxyamino)-4-methyl pentanoic acid) researchgate.net. Another approach involves the synthesis of N-vinylbenzyl-L-leucine derivatives. These monomers can be prepared by reacting L-leucine ethyl ester with formylstyrenes oup.com. The resulting N-vinylbenzyl-L-leucine ethyl esters can then be polymerized using a free radical initiator like azobisisobutyronitrile (AIBN) to produce optically active polymers oup.com.

Furthermore, a straightforward synthetic route for creating vinyl monomers from various amino acids, including leucine, has been reported. This method involves the reaction of the amino acid with 3-vinylbenzaldehyde nih.gov. The resulting monomers can then be polymerized in the presence of a cross-linking agent to form amino acid-based gels nih.gov.

| Monomer Type | Synthetic Method | Reactants | Polymerization Method |

| Methacryloyl derivative | Reaction with methacryloyl chloride | L-leucine, Methacryloyl chloride | Free radical polymerization |

| N-Vinylbenzyl derivative | Reaction with formylstyrenes | L-leucine ethyl ester, Formylstyrene | Free radical polymerization |

| 3-Vinylbenzaldehyde derivative | Reaction with 3-vinylbenzaldehyde | L-leucine, 3-vinylbenzaldehyde | Polymerization with cross-linker |

N-Vinylbenzyl-L-leucine Monomers and their Polymerization

The synthesis of N-vinylbenzyl-L-leucine derivatives serves as a key pathway to producing optically active polymers. L-leucine was chosen as a representative amino acid for the preparation of several vinyl monomers. The synthetic route involves the reaction of L-leucine ethyl ester with formylstyrenes, which yields N-vinylbenzyl-L-leucine ethyl esters. Further chemical transformations can be performed; for instance, the reduction of N-o-vinylbenzyl-L-leucine ethyl ester with lithium aluminium hydride produces N-o-vinylbenzyl-L-leucinol. oup.com N-methylation of N-p-vinylbenzyl-L-leucine can also be achieved using formalin in formic acid to yield N-methyl-N-p-vinylbenzyl-L-leucine. oup.com These vinyl monomers, which are derivatives of L-leucine, are generally soluble in a wide range of organic solvents. oup.com

The polymerization of these N-vinylbenzyl-L-leucine derivatives can be initiated using azobisisobutyronitrile (AIBN). Both homo- and co-polymerizations have been successfully carried out at temperatures between 75-80 °C. oup.com The resulting polymers are optically active. Cross-linked polymers can also be synthesized by including divinylbenzene (DVB) in the polymerization mixture. These cross-linked, insoluble polymers are obtained in good yields. oup.com The solubility of the resulting non-cross-linked polymers varies depending on their specific structure. For example, some are soluble in formic acid, acetic acid, and trifluoroacetic acid, while others are soluble in a broader range of organic solvents, with the exception of methanol (B129727) and ethanol. oup.com

A study focused on synthesizing novel amino acid-based gels utilized a simplified pathway to graft vinyl moieties onto various amino acids, including leucine. nih.gov The polymerization process to form these gels typically involves the monomer, a cross-linker, a polymerization initiator (like AIBN), and a solvent system. nih.gov The initiation can be achieved through either UV irradiation or heating. nih.gov The formation of a stable gel was found to be intrinsically linked to the presence of the amino acid moieties in the monomers. nih.gov

Table 1: Polymerization of N-Vinylbenzyl-L-leucine Derivatives

| Monomer | Co-monomer | Initiator | Solvent | Temperature (°C) | Resulting Polymer |

|---|---|---|---|---|---|

| N-vinylbenzyl-L-leucine derivatives | None (homopolymerization) | AIBN | Various organic solvents | 75-80 | Optically active homopolymers |

| N-vinylbenzyl-L-leucine derivatives | Styrene | AIBN | Various organic solvents | 75-80 | Optically active copolymers |

| N-vinylbenzyl-L-leucine derivatives | Styrene, Divinylbenzene | AIBN | Various organic solvents | 75-80 | Cross-linked insoluble polymers |

This table is a representation of data found in the cited sources. oup.comnih.gov

Copolymers Incorporating L-Leucine and L-Aspartate Esters

Copolymers containing L-leucine and esters of L-aspartic acid have been synthesized and characterized for potential biomaterial applications. A series of copolymers of L-leucine and β-benzyl-L-aspartate were synthesized using the N-carboxyanhydride (NCA) method, covering a range of 30-70 mol % of L-leucine. utwente.nl These high molecular weight copolymers demonstrated excellent film-forming properties. utwente.nl

Further modification of these copolymers can be achieved through an ester interchange reaction. By treating the L-leucine/β-benzyl-L-aspartate copolymers with methanol, tercopolymers of L-leucine, β-benzyl-L-aspartate, and β-methyl-L-aspartate were obtained with a conversion rate of 85-95%. utwente.nl Films cast from these tercopolymers can be converted into hydrophilic films by saponifying the methyl ester groups in an alkaline water/organic solvent medium. utwente.nl The resulting hydrophilic films, which are negatively charged and water-insoluble, have been investigated for applications such as hemodialysis membranes. utwente.nl The rationale is that negatively charged surfaces may repel blood components like platelets and erythrocytes, which are also negatively charged. utwente.nl

The characterization of these copolymers and their derivatives involves various analytical techniques. Elemental analysis, infrared spectroscopy, and viscometry are used to confirm the composition and molecular weight of the initial copolymers. utwente.nl After modification, potentiometric titration and further IR spectroscopy are employed to characterize the resulting hydrophilic films and determine the molar percentage of ionic groups. utwente.nl

Table 2: Synthesis and Modification of L-Leucine and L-Aspartate Ester Copolymers

| Step | Reactants | Method | Product | Characterization Methods |

|---|---|---|---|---|

| 1. Copolymerization | L-leucine, β-benzyl-L-aspartate | N-carboxyanhydride (NCA) method | Copolymers of [Leu/Asp(OBz)] | Elemental analysis, IR spectroscopy, Viscometry |

| 2. Ester Interchange | [Leu/Asp(OBz)] copolymers, Methanol | Ester interchange reaction | Tercopolymers of [Leu/Asp(OBz)/Asp(OMe)] | Elemental analysis, IR spectroscopy |

| 3. Saponification | Tercopolymer films, Alkaline water/organic solvent | Saponification of methyl ester groups | Hydrophilic films of [Leu/Asp(OBz)/Asp(OH)] | Potentiometric titration, IR spectroscopy |

This table is a representation of data found in the cited sources. utwente.nl

Applications of Benzyl Methyl L Leucinate As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Natural Products and Complex Bioactive Molecules

The inherent chirality of Benzyl (B1604629) methyl-L-leucinate is frequently exploited to introduce stereochemical control in the synthesis of complex molecular architectures, including natural products and their analogues, which often possess significant biological activity.

Natural products like gibberellic acid (GA3) provide an ideal molecular platform for chemical modification to develop new bioactive compounds, such as plant growth regulators. nih.gov A common strategy involves the derivatization of the gibberellic acid scaffold by introducing new functional groups, often through the formation of amide bonds. nih.govresearchgate.net In this context, the amino group of L-leucinate, after deprotection from a precursor like Benzyl methyl-L-leucinate, can be coupled with an activated carboxylic acid moiety on the gibberellic acid framework. This process incorporates the chiral leucine (B10760876) side chain onto the complex diterpene structure, creating novel hybrid molecules.

The synthesis of such derivatives typically involves activating the carboxylic acid on the GA3 scaffold, for instance with oxalyl chloride, followed by coupling with the amine. nih.govresearchgate.net This approach has been used to generate libraries of gibberellin derivatives with modified physiological effects in plants. nih.govdoaj.org The incorporation of the chiral leucine fragment can influence the biological activity and selectivity of the resulting conjugate. Furthermore, the synthesis of allo-gibberic acid-based amino alcohols and aminodiols from gibberellic acid highlights the utility of introducing amino functionalities to this natural product scaffold to generate compounds with potent antiproliferative activity. nih.govmdpi.com

| Natural Product Scaffold | Modification Strategy | Potential Role of Leucinate Derivative | Resulting Compound Class |

|---|---|---|---|

| Gibberellic Acid (GA3) | Amide coupling at a carboxylic acid site | Provides a chiral N-terminal fragment | GA3-Leucine Conjugates |

| Allo-gibberic Acid | Epoxide ring-opening with an amine | Acts as a chiral nucleophile | Gibberellin-based Amino Alcohols |

This compound is an excellent starting material for the synthesis of other, non-natural, optically pure α-amino acids. The benzyl and methyl ester groups serve as robust protecting groups for the carboxylic acid, allowing for selective modification at other positions of the molecule while preserving the crucial stereocenter at the α-carbon.

Several established methods for amino acid synthesis can be adapted for this purpose. For instance, the amidomalonate synthesis, which involves the alkylation of a malonic ester derivative, can be conceptually applied to a protected leucine scaffold to introduce new side chains. libretexts.org More directly, the N-protected leucine ester can be converted into a suitable enolate equivalent, which can then be reacted with various electrophiles to build more complex side chains, effectively using the L-leucinate as a chiral glycine equivalent. Another powerful method is the reductive amination of α-keto acids, a process that can be used to generate a wide variety of amino acids. libretexts.org Furthermore, organocatalytic methods have been developed for the enantioselective synthesis of α-alkyl amino acid esters, demonstrating pathways to build these chiral molecules from simpler precursors. nih.gov The benzyl ester can be selectively removed under mild hydrogenolysis conditions, leaving the methyl ester intact for further transformations or vice versa, adding to its synthetic utility. researchgate.net

| Synthetic Strategy | Role of this compound | Description | Product Type |

|---|---|---|---|

| Chiral Template Alkylation | Provides a chiral scaffold | Conversion to an enolate followed by reaction with an electrophile to form a new C-C bond at the α-position. | α,α-Disubstituted Amino Acids |

| Side-Chain Modification | Protected chiral starting material | Functionalization of the isobutyl side chain after appropriate activation. | Functionally-Substituted Leucine Derivatives |

| Asymmetric Strecker Synthesis | Conceptual Precursor | A related synthesis assembles an amino acid from an aldehyde, ammonia, and cyanide. libretexts.org | Various α-Amino Acids |

Chiral N,N-dibenzylamino aldehydes are highly valuable intermediates in asymmetric synthesis, particularly for the diastereoselective construction of vicinal amino alcohols, a structural motif present in numerous natural products and pharmaceuticals. aalto.firsc.org this compound is an ideal precursor for these aldehydes. The synthesis begins with the N-benzylation of the amino group, typically via reductive amination or reaction with benzyl halides, to form the N,N-dibenzyl derivative. Subsequently, the ester is carefully reduced to the corresponding aldehyde. This transformation must be performed under controlled conditions to avoid over-reduction to the primary alcohol.

The resulting N,N-dibenzyl-L-leucinal is then reacted with a wide range of carbon nucleophiles, such as Grignard reagents, organolithium compounds, or enolates. aalto.fi The two bulky benzyl groups on the nitrogen atom effectively direct the incoming nucleophile to one face of the aldehyde, leading to a high degree of diastereoselectivity in the newly formed stereocenter. This non-chelation-controlled addition allows for the predictable synthesis of specific diastereomers of vicinal amino alcohols. aalto.fi These amino alcohols are, in turn, versatile building blocks for synthesizing complex molecules like sphingolipids and hydroxy-amino acids. aalto.fi

| Step | Intermediate/Product | Key Transformation | Significance |

|---|---|---|---|

| 1 | N,N-Dibenzyl-L-leucinate | N-alkylation of the amino group | Protection and introduction of stereodirecting groups |

| 2 | N,N-Dibenzyl-L-leucinal | Controlled reduction of the ester | Formation of the key chiral aldehyde intermediate |

| 3 | Vicinal Amino Alcohol | Diastereoselective nucleophilic addition | Creation of a new stereocenter with high control |

Development of Chiral Catalysts and Ligands

The chiral information embedded in this compound can be transferred to create novel catalysts and ligands for asymmetric synthesis, enabling the production of enantiomerically enriched compounds.

Organocatalysis has emerged as a powerful tool in organic synthesis, and catalysts derived from natural amino acids are particularly prominent. nih.gov While proline is the most famous example, other amino acids, including leucine and its derivatives, have been successfully used to create effective organocatalysts. nih.govmdpi.com The bulky, non-polar isobutyl side chain of leucine is highly effective at creating a defined steric environment around the catalytic center, which is essential for achieving high enantioselectivity.

This compound can be chemically modified to generate a variety of organocatalysts. For example, it can be incorporated into peptide-based catalysts or used as a scaffold to synthesize proline analogues or complex phosphine catalysts. nih.gov The ester functionality provides a convenient handle for derivatization, allowing it to be converted into amides, alcohols, or other functional groups necessary for catalytic activity. These catalysts often operate by forming transient covalent intermediates with substrates, such as iminium or enamine ions, which lowers the energy of the transition state and directs the stereochemical outcome of the reaction. nih.gov

Chiral ligands are fundamental to transition metal-catalyzed asymmetric reactions. Amino acids and their derivatives are excellent candidates for chiral ligands because they are inexpensive, readily available in high enantiopurity, and can coordinate to metal centers in a well-defined manner. mdpi.com Leucine can act as a bidentate ligand, coordinating to a metal through the nitrogen of the amino group and an oxygen of the carboxylate. sciencepub.netscirp.org

This compound can serve as a precursor to a variety of chiral ligands. The ester can be hydrolyzed to the corresponding carboxylic acid, which, along with the amino group, can chelate to transition metals like copper, iron, palladium, or rhodium. sciencepub.netnih.gov The steric bulk of the isobutyl group and the electronic properties of the benzyl and methyl groups can be fine-tuned to optimize the performance of the resulting catalyst. For example, N-salicylidene-t-leucinate templates have been used in chiral vanadyl complexes for asymmetric oxytrifluoromethylation reactions. mdpi.com These metal-leucinate complexes have been applied in a range of enantioselective transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions, demonstrating the broad utility of leucine-derived ligands in modern catalysis. mdpi.com

Synthesis of Advanced Materials

This compound serves as a valuable chiral building block in the synthesis of sophisticated and functional materials. Its inherent chirality, stemming from the L-leucine backbone, can be transferred to macromolecular structures, thereby imparting unique optical and stereochemical properties to the final materials. This section explores the application of this compound in the creation of chiral polymers and amphiphilic compounds.

Chiral Polymers and Polymeric Materials

The incorporation of chiral units into polymer chains can lead to materials with helical structures and the ability to recognize and separate other chiral molecules. This compound is a promising monomer for the synthesis of such chiral polymers through various polymerization techniques, including ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA), chemoenzymatic polymerization (CEP), and polycondensation.

One of the most prevalent methods for synthesizing high molecular weight polypeptides is the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs). For L-leucine, its NCA derivative can be polymerized to yield poly(L-leucine). In this process, the benzyl ester group in a precursor like this compound would serve as a protecting group for the carboxylic acid functionality, preventing side reactions during the formation of the NCA and subsequent polymerization. The polymerization of L-leucine NCA, often initiated by primary amines or organometallic complexes, results in the formation of poly(γ-benzyl-L-leucinate), a chiral polymer. The benzyl protecting group can be subsequently removed if a free poly(L-leucine) is desired. The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting the monomer-to-initiator ratio and reaction conditions. rsc.orgmdpi.com

Chemoenzymatic polymerization (CEP) offers a green and highly selective alternative for the synthesis of polypeptides. nih.govacs.org This method utilizes enzymes, such as papain, to catalyze the polymerization of amino acid esters in aqueous media under mild conditions. nih.govnih.gov Research on the chemoenzymatic polymerization of other amino acid esters has demonstrated that benzyl esters can be effective monomers. nih.gov For instance, the polymerization of alanine and glycine benzyl esters has been shown to proceed efficiently. nih.gov This suggests that this compound could be a suitable monomer for the enzymatic synthesis of poly(L-leucinate), where the enzyme would specifically catalyze the formation of peptide bonds without affecting the benzyl and methyl ester groups.

Melt polycondensation is another solvent-free method for the synthesis of polymers. In this approach, monomers are heated above their melting points in the presence of a catalyst to form a polymer. L-leucine ester-urethane monomers have been successfully polymerized with sugar-diols via melt polycondensation to produce chiral aliphatic poly(ester-urethane)s. acs.org This demonstrates the feasibility of using esterified leucine derivatives in high-temperature polymerization processes. This compound could potentially be adapted for similar polycondensation reactions, reacting with suitable co-monomers to create novel chiral polyesters or polyamides.

Table 1: Polymerization Methods for Chiral Polymers from Leucine Derivatives

| Polymerization Method | Monomer Type | Key Features | Potential Role of this compound |

|---|---|---|---|

| Ring-Opening Polymerization (ROP) | L-leucine N-carboxyanhydride (NCA) | Produces high molecular weight polypeptides. Requires protection of the carboxylic acid. | Serves as a precursor for the synthesis of the protected NCA monomer. |

| Chemoenzymatic Polymerization (CEP) | Amino acid esters | Environmentally friendly, highly selective, proceeds under mild conditions. | Can potentially be used directly as a monomer for enzymatic polymerization. |

| Melt Polycondensation | Ester-urethane or similar derivatives | Solvent-free process. | Could be modified and used as a monomer in polycondensation reactions. |

Amphiphilic Compounds (e.g., Surfactants)

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can self-assemble into various structures in solution and are widely used as surfactants, emulsifiers, and drug delivery vehicles. The chirality of this compound can be exploited to create chiral amphiphiles with unique aggregation behaviors and biological activities.

A notable application in this area is the synthesis of benzyl quaternary ammonium leucine-based surfactants. While these syntheses may start from L-leucine, they involve the introduction of a benzyl group, leading to structures that are conceptually derived from a protected leucine core. The synthesis of these cationic surfactants typically involves a multi-step process.

The synthetic pathway to benzyl quaternary ammonium leucine-based surfactants generally proceeds as follows:

Esterification: The carboxylic acid of L-leucine is first esterified with a long-chain fatty alcohol (e.g., C10, C12, C14) to introduce the hydrophobic tail.

N-Benzylation: The amino group of the leucine ester is then reacted with benzaldehyde via reductive amination to introduce the benzyl group.

Quaternization: Finally, the secondary amine is methylated to yield the quaternary ammonium salt, which constitutes the hydrophilic head group.

The resulting amphiphilic molecules consist of a chiral leucine core, a hydrophobic fatty acyl chain, and a hydrophilic quaternary ammonium head group bearing a benzyl substituent. The presence of the benzyl group has been shown to influence the physicochemical properties of the surfactants, such as their critical micelle concentration (CMC) and their effectiveness as antimicrobial agents.

Table 2: Synthesis Steps for Benzyl Quaternary Ammonium Leucine-Based Surfactants

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Esterification of L-leucine with a fatty alcohol | Introduction of the hydrophobic alkyl chain. |

| 2 | Reductive amination with benzaldehyde | Introduction of the benzyl group to the nitrogen atom. |

| 3 | Methylation of the N-benzyl secondary amine | Formation of the quaternary ammonium hydrophilic head group. |

These chiral surfactants, derived from a leucine scaffold, demonstrate the potential of utilizing protected amino acids like this compound as foundational structures for the development of advanced, functional amphiphiles.

Theoretical and Computational Chemistry Studies of Benzyl Methyl L Leucinate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. nih.gov Such calculations can provide insights into optimized geometry, vibrational frequencies, and electronic properties. For a compound like Benzyl (B1604629) methyl-L-leucinate, DFT would be the primary tool to explore its intrinsic chemical nature.

Electronic Structure Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability. materialsciencejournal.orgthaiscience.info A smaller gap suggests higher reactivity. For related amino acid esters, DFT calculations are routinely used to determine these frontier orbitals and predict charge transfer interactions within the molecule. researchgate.netresearchgate.net However, specific HOMO-LUMO energy values and orbital distribution plots for Benzyl methyl-L-leucinate are not documented.

Molecular Reactivity and Stability Predictions

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical hardness, softness, electronegativity, and the electrophilicity index, which together help in predicting the stability and reactive nature of a molecule. nih.govmaterialsciencejournal.org This type of analysis would be invaluable for understanding the chemical behavior of this compound, but such predictive data for this specific compound is currently unavailable.

Conformational Landscape Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. lumenlearning.com For a flexible molecule like this compound, with several rotatable bonds, identifying the most stable conformers is essential for understanding its properties and biological activity. Computational methods can map the potential energy surface to identify low-energy conformations. libretexts.org While conformational studies exist for related peptides and amino acid derivatives, a detailed analysis of the conformational landscape of this compound has not been published. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique could provide insights into the conformational flexibility of this compound in different environments, such as in solution. While MD simulations are common in the study of peptides and ligand-protein interactions, their application specifically to this compound is not found in the reviewed literature.

Computational Mechanistic Investigations

Computational chemistry can be employed to elucidate reaction mechanisms at a molecular level. For instance, DFT calculations could be used to model the synthesis of this compound, identifying transition states and calculating activation energies. This would provide a deeper understanding of the reaction pathways involved in its formation. To date, no such computational mechanistic studies for the synthesis of this compound have been reported.

Ligand-Receptor Interaction Modeling (e.g., Molecular Docking for Binding Patterns)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org If this compound were to be investigated for potential biological activity, docking studies would be performed to predict its binding affinity and interaction patterns with a specific protein target. scielo.org.mx Such studies are common for derivatives of amino acids in drug discovery contexts, but no molecular docking analyses have been published for this compound.

Lack of Publicly Available Research Data on Intermolecular Interaction Analysis of this compound

Despite a thorough search of available scientific literature, no specific theoretical or computational studies detailing the intermolecular interaction analysis, such as Hirshfeld surface analysis, for the chemical compound this compound were found.

While computational chemistry is a powerful tool for understanding the solid-state properties of molecules, including their crystal packing and intermolecular forces, it appears that this compound has not been the subject of such published research. Hirshfeld surface analysis, a common method to visualize and quantify intermolecular interactions in crystalline materials, relies on high-quality crystallographic data, which may not be available for this specific compound.

General principles of computational chemistry suggest that the intermolecular interactions in crystalline this compound would likely be governed by a combination of van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the ester and amine functionalities. The bulky benzyl and isobutyl groups would also play a significant role in the steric packing of the molecules in a crystal lattice.

However, without specific studies, any detailed discussion, including data tables and in-depth research findings on the Hirshfeld surface analysis of this compound, would be purely speculative. To maintain scientific accuracy, no such analysis can be provided at this time. Further experimental crystallographic studies and subsequent computational analyses would be required to generate the specific data requested.

Advanced Analytical Methodologies for Research on Benzyl Methyl L Leucinate and Its Transformations

Spectroscopic Techniques for Structural Elucidation of Synthetic Intermediates and Products

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of Benzyl (B1604629) methyl-L-leucinate and any related compounds formed during its synthesis or modification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR: Proton NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Benzyl methyl-L-leucinate, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the benzyl group, the methyl ester, and the L-leucine backbone. For instance, the benzylic protons (CH₂) typically appear around 5.1-5.3 ppm, while the aromatic protons of the benzyl ring are found in the 7.3-7.4 ppm region. acs.orgrsc.org The protons on the α-carbon of the leucine (B10760876) moiety and the methyl groups of the isobutyl side chain would also show distinct chemical shifts and coupling patterns, allowing for complete structural assignment. acs.org

¹³C NMR: Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Key resonances would include the carbonyl carbon of the ester group (~165-175 ppm), the carbons of the aromatic benzyl ring (~128-136 ppm), the benzylic carbon (~66-67 ppm), and the carbons of the leucine side chain and methyl ester. acs.orgrsc.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between protons and carbons. A COSY spectrum would confirm the coupling between adjacent protons within the leucine structure, while an HMBC spectrum could show long-range correlations, for example, between the benzylic protons and the ester carbonyl carbon, definitively confirming the ester linkage. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical shifts for similar amino acid benzyl ester structures. acs.orgrsc.org

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzyl Aromatic C-H | 7.30 - 7.40 (m, 5H) | 128.0 - 128.6 |

| Benzyl C-H₂ | 5.10 - 5.30 (s, 2H) | 66.0 - 67.0 |

| Leucine α-C-H | ~4.40 (m, 1H) | ~52.0 |

| Leucine β-C-H₂ | ~1.70 (m, 2H) | ~41.0 |

| Leucine γ-C-H | ~1.60 (m, 1H) | ~25.0 |

| Leucine δ-C-H₃ | ~0.95 (d, 6H) | ~22.0 |

| Methyl Ester C-H₃ | ~3.70 (s, 3H) | ~52.0 |

| Ester Carbonyl C=O | - | ~172.0 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation through fragmentation analysis.

MS and HRMS: For a molecule like this compound, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of its elemental formula. Standard electron ionization MS would reveal characteristic fragmentation patterns. A key fragmentation pathway for benzyl esters involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl or tropylium (B1234903) cation, which gives a prominent peak at m/z = 91. nih.govcore.ac.uk Other fragments would correspond to the loss of the methyl ester group or parts of the leucine side chain. nih.gov

MALDI-TOF: For polymeric materials derived from this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly useful. This soft ionization technique allows for the analysis of large macromolecules with minimal fragmentation, providing information on the molecular weight distribution of the polymer.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are fundamental for the purification of this compound after its synthesis and for monitoring the progress of chemical reactions.

Flash column chromatography is a rapid and efficient method for purifying chemical compounds from mixtures. It is the standard technique for purifying amino acid derivatives like this compound. researchgate.netnih.govcolumn-chromatography.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), is then passed through the column under pressure. researchgate.net By carefully selecting the solvent polarity, this compound can be separated from unreacted starting materials and byproducts based on their differing affinities for the silica gel. For basic amine compounds, it may be necessary to add a small amount of a competing base like triethylamine (B128534) to the eluent to prevent peak tailing and improve separation. biotage.com

Thin-Layer Chromatography (TLC) is a simple, fast, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.orgsigmaaldrich.com To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate alongside the starting materials. libretexts.orgresearchgate.net The plate is then developed in an appropriate solvent system. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. By comparing the retention factor (Rf) values of the spots, a chemist can determine when the reaction is complete. libretexts.org The use of a "co-spot," where both the starting material and reaction mixture are applied to the same lane, helps to confirm the identity of the spots. libretexts.org

Other Relevant Analytical Techniques (e.g., Elemental Analysis, Viscometry for Polymers)

Beyond structure and purity, other analytical methods are used to determine elemental composition and the properties of derived polymers.

Elemental Analysis: This technique determines the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. For a purified sample of this compound, the experimentally determined percentages of C, H, and N should match the theoretical values calculated from its chemical formula. This serves as a crucial confirmation of the sample's purity and identity. biosynth.cominnovagen.com

Viscometry for Polymers: When this compound is used as a monomer to synthesize polypeptides or other polymers, viscometry is a valuable technique for characterizing the resulting macromolecules. By measuring the viscosity of polymer solutions at different concentrations, the intrinsic viscosity can be determined. researchgate.netnih.gov This value is related to the polymer's molecular weight through the Mark-Houwink equation, providing insight into the size and chain length of the synthesized polymers. nih.gov

Green Chemistry Principles and Sustainable Practices in Research Involving Benzyl Methyl L Leucinate

Utilization of Environmentally Benign Solvents (e.g., Ionic Liquids)

Traditional methods for synthesizing amino acid benzyl (B1604629) esters, including Benzyl methyl-L-leucinate, often rely on the Fischer-Speier esterification process. This method has historically employed hazardous solvents like benzene (B151609), carbon tetrachloride, or chloroform (B151607) to remove water via azeotropic distillation, thereby driving the reaction to completion. researchgate.netnih.gov These solvents are now recognized as significant environmental and health hazards, prompting a shift towards safer, more environmentally benign alternatives.

Recent studies have successfully replaced these banned solvents with greener options. For instance, cyclohexane (B81311) has been effectively used as a water-azeotroping solvent in the preparation of L-leucine benzyl ester. nih.gov Furthermore, green ethers such as 2-methyl-tetrahydrofuran (Me-THF) have been identified as suitable replacements, particularly for amino acids where solvents like cyclohexane are less effective. researchgate.net

Ionic liquids (ILs) have emerged as a promising class of green solvents due to their low volatility, thermal stability, and tunable properties. Research has demonstrated the successful esterification of L-Leucine using benzyl chloride in the ionic liquid 1,3-dimethylimidazolium (B1194174) methanesulfonate (B1217627) ([MMIM][MsO]). This method provides a satisfactory yield of the benzyl ester in a simple and mild procedure, avoiding the need for volatile organic compounds. researchgate.netresearchgate.net In a specific experiment, the reaction of L-leucine with benzyl chloride in [MMIM][MsO] at 90°C for 5 hours resulted in a 60% yield of the desired ester. researchgate.net

| Solvent Type | Solvent Name | Role in Synthesis | Environmental/Safety Profile |

|---|---|---|---|

| Traditional Hazardous | Benzene | Azeotropic water removal | Carcinogenic, highly flammable, environmentally persistent |

| Traditional Hazardous | Carbon Tetrachloride | Azeotropic water removal | Ozone-depleting, hepatotoxic, suspected carcinogen |

| Greener Alternative | Cyclohexane | Azeotropic water removal | Less toxic than benzene, flammable |

| Greener Alternative | 2-Methyl-tetrahydrofuran (Me-THF) | Reaction solvent | Derived from renewable resources, lower toxicity profile |

| Ionic Liquid | 1,3-dimethylimidazolium methanesulfonate | Reaction medium | Low volatility, non-flammable, potential for recyclability |

Development of Catalyst Recycling Strategies

A core principle of green chemistry is the use of catalysts to enhance reaction efficiency, preferably in a form that allows for their recovery and reuse. In the synthesis of esters, moving from homogeneous acid catalysts, which are difficult to separate from the reaction mixture, to heterogeneous solid acid catalysts is a key strategy for sustainability.

While research specifically detailing catalyst recycling for this compound is specific, broader studies on amino acid esterification and related reactions highlight viable approaches. For example, a green and efficient solid superacid catalyst, SO4²⁻-S2O8²⁻/SnO2-Nd2O3 (SSSN), has been developed for the esterification of α-aromatic amino acids. This catalyst demonstrated high activity and could be recycled six times, retaining over 70% of its initial efficacy. researchgate.net The primary causes for a decrease in activity were identified as carbon deposition and species leaching. researchgate.net

Similarly, silica-supported sulfonic acids have proven to be robust, water-tolerant, and recyclable heterogeneous catalysts for esterification reactions under mild, solvent-free conditions. beilstein-journals.org Another innovative approach involves a cobalt-based heterogeneous catalyst (Co-N-Si/AC) used for the aerobic oxidative esterification of alcohols, which could be easily recovered and reused up to five times without a significant loss of catalytic efficiency. mdpi.com These examples demonstrate a clear pathway toward developing recyclable catalytic systems for this compound synthesis, which would significantly reduce waste and improve process economics.

| Catalyst Type | Example | Reaction Type | Recyclability Performance |

|---|---|---|---|

| Solid Superacid | SO4²⁻-S2O8²⁻/SnO2-Nd2O3 | Amino Acid Esterification | Recyclable for at least 6 cycles with >70% initial yield retained researchgate.net |

| Silica-Supported Acid | Silica-supported sulfonic acids | Levulinic Acid Esterification | Demonstrated robustness and reusability beilstein-journals.org |

| Heterogeneous Metal | Co-N-Si/AC | Aerobic Oxidative Esterification | Recyclable for up to 5 cycles with no significant loss of efficiency mdpi.com |

Enzymatic Synthesis and Biocatalysis for Reduced Environmental Impact

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful green alternative to traditional chemical methods. Enzymes operate under mild conditions (physiological temperature and pH) and typically in aqueous media, which drastically reduces energy consumption and the need for organic solvents. They are also highly specific, minimizing the formation of byproducts.

In the context of this compound, research into the chemoenzymatic synthesis of polypeptides has shown that enzymes can effectively process amino acid benzyl esters. A study utilizing the enzyme papain to catalyze the polymerization of various amino acid esters found that the benzyl ester group enhanced the efficiency of the reaction. acs.org This indicates the compatibility of the benzyl ester moiety of compounds like this compound with enzymatic processes. This compatibility opens the door for biocatalytic approaches, not only for polymerization but potentially for the synthesis of the ester itself, which would represent a significant advancement in sustainable production.

Atom Economy and Waste Minimization Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.com A high atom economy signifies minimal waste generation at the molecular level.

The conventional Fischer-Speier esterification of L-Leucine with benzyl alcohol to produce this compound is a condensation reaction that forms one molecule of water as the sole byproduct.

Reaction: C₆H₁₃NO₂ (L-Leucine) + C₇H₈O (Benzyl Alcohol) → C₁₃H₁₉NO₂ (this compound) + H₂O (Water)

The atom economy for this process can be calculated as follows:

Molecular Weight of this compound ≈ 221.29 g/mol

Molecular Weight of L-Leucine ≈ 131.17 g/mol

Molecular Weight of Benzyl Alcohol ≈ 108.14 g/mol

Total Molecular Weight of Reactants = 131.17 + 108.14 = 239.31 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100 Percent Atom Economy = (221.29 / 239.31) x 100 ≈ 92.5%

This high atom economy of 92.5% indicates that the reaction is inherently efficient in its use of reactants. In contrast, alternative synthetic routes that use reagents like thionyl chloride (SOCl₂) have a significantly poorer atom economy. google.com Such methods generate stoichiometric amounts of waste products, including sulfur dioxide (SO₂) gas, contributing to environmental pollution and representing a less sustainable pathway. google.com Therefore, selecting synthetic routes with high atom economy is a crucial consideration for minimizing waste in the production of this compound.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

The development of more efficient, sustainable, and versatile methods for the synthesis of Benzyl (B1604629) methyl-l-leucinate is a primary focus of future research. While traditional esterification methods are established, novel approaches are being explored to overcome limitations such as harsh reaction conditions, limited substrate scope, and the generation of waste.

One promising avenue is the use of enzymatic catalysis. Lipases and esterases, for example, can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. Research in this area will likely focus on identifying and engineering enzymes with enhanced activity and stability for the specific esterification of N-methyl-L-leucine with benzyl alcohol. This bio-catalytic approach aligns with the principles of green chemistry by reducing the reliance on hazardous reagents and solvents.

Furthermore, the exploration of innovative catalytic systems, including nanocatalysts and metal-organic frameworks (MOFs), could provide highly active and recyclable catalysts for the synthesis of Benzyl methyl-l-leucinate. These catalysts can offer unique reactive environments and facilitate the reaction under milder conditions than conventional acid or base catalysts. Investigations into photoredox catalysis and other modern synthetic methodologies may also unveil new pathways to this valuable compound. acs.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Enzymatic Catalysis | High selectivity, mild conditions, environmentally friendly | Enzyme screening, protein engineering, process optimization |

| Nanocatalysis | High activity, recyclability, tunable properties | Catalyst design and synthesis, reaction mechanism studies |

| Metal-Organic Frameworks | High surface area, defined active sites, substrate selectivity | MOF design, catalytic performance evaluation |

| Photoredox Catalysis | Mild reaction conditions, novel reaction pathways | Development of new photocatalysts, exploration of reaction scope |

Design of Advanced Derivatives with Tailored Reactivity

Future research will undoubtedly focus on the rational design and synthesis of advanced derivatives of this compound with tailored reactivity and properties. By modifying the core structure, researchers can fine-tune the steric and electronic characteristics of the molecule to suit specific applications.

Modifications to the benzyl group, such as the introduction of electron-donating or electron-withdrawing substituents, can alter the lability of the benzyl ester protecting group. This allows for more controlled deprotection strategies in multi-step syntheses. Similarly, functionalization of the aromatic ring can introduce new reactive handles for subsequent transformations or for attaching the molecule to solid supports or biomolecules.

Alterations to the N-methyl group could also be explored. For instance, replacing the methyl group with other alkyl or functionalized groups can modulate the compound's lipophilicity, conformational preferences, and biological activity. The synthesis of a library of such derivatives will provide a valuable toolkit for chemists to probe structure-activity relationships and develop new chemical entities.

| Derivative Class | Structural Modification | Potential Impact on Reactivity/Properties |

| Substituted Benzyl Esters | Electron-withdrawing/donating groups on the benzyl ring | Tunable stability of the ester, altered spectroscopic properties |

| Functionalized N-Alkyl Groups | Replacement of N-methyl with longer alkyl chains or functional groups | Modified solubility, altered biological interactions |

| Side-Chain Modified Analogues | Alterations to the isobutyl side chain of leucine (B10760876) | Changes in steric hindrance, modified binding affinities in biological systems |

Integration with Flow Chemistry and Automated Synthesis

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms represents a significant trend toward more efficient and reproducible chemical manufacturing. researchgate.netbohrium.com Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.netbohrium.com

Future research will focus on developing robust and scalable flow processes for the key synthetic steps involved in the production of this compound. This includes the continuous esterification of N-methyl-L-leucine and the in-line purification of the product. Automated synthesis platforms, guided by real-time reaction monitoring and machine learning algorithms, could enable the rapid optimization of reaction conditions and the on-demand synthesis of a diverse range of derivatives. amidetech.comnih.gov This technology will be instrumental in accelerating the discovery and development of new molecules based on the this compound scaffold. amidetech.comnih.gov

Enhanced Computational Modeling for Predictive Synthesis and Reactivity

Computational modeling is becoming an indispensable tool in modern chemical research, and its application to this compound is expected to grow significantly. mit.edu Density functional theory (DFT) calculations and other computational methods can provide valuable insights into the reaction mechanisms of its synthesis and the reactivity of its derivatives. mit.edu

Future work in this area will likely involve the development of predictive models that can accurately forecast the outcomes of different synthetic strategies. mit.edu For instance, computational screening could be used to identify optimal catalysts and reaction conditions for novel synthetic pathways. mit.edu Furthermore, molecular modeling can be employed to understand the conformational preferences of this compound and its derivatives, which is crucial for designing molecules with specific shapes and biological activities. The synergy between computational predictions and experimental validation will accelerate the pace of innovation in this field.

Expansion of Applications as Chiral Building Blocks in Emerging Fields

As a versatile chiral building block, this compound is well-positioned to contribute to a variety of emerging scientific and technological fields. nih.govnih.govchemscene.commdpi.com Its inherent chirality and functional handles make it an attractive starting material for the synthesis of complex and stereochemically defined molecules. nih.govnih.gov

In the field of medicinal chemistry, this compound can serve as a key intermediate in the synthesis of peptidomimetics and other small molecule therapeutics. The N-methyl group can enhance metabolic stability and membrane permeability, properties that are highly desirable in drug candidates.

In materials science, the incorporation of this chiral building block into polymers or supramolecular assemblies could lead to the development of new materials with unique chiroptical properties or applications in asymmetric catalysis and chiral separations. The ability to create well-defined, chiral architectures at the molecular level is a key driver of innovation in this area.